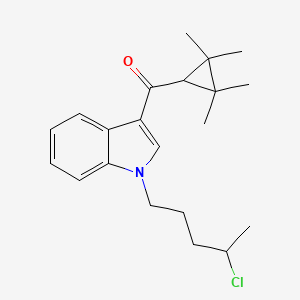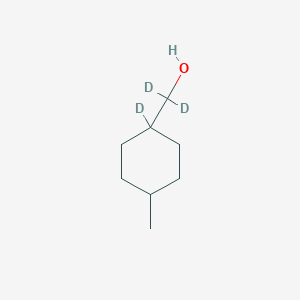
(1-(4-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UR-144 N-(4-chloropentyl) analog is a synthetic cannabinoid that differs from the parent compound, UR-144, by the addition of chloride to the 4 position of the pentyl chain. The physiological and toxicological properties of this compound have not been studied. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
Identification and Characterization
- Identification in Products : The compound, often referred to as UR-144, has been identified in various commercial products, including 'legal high' products like herbal, resin, and powder forms. Related compounds and pyrolysis products have also been detected, indicating its presence and transformations in different mediums (Kavanagh et al., 2013).
Pharmacological Characteristics
- Cannabinoid Receptor Affinity : Research has shown that variants of this compound, such as despentyl-UR-144 (DP-UR-144), exhibit significant affinities for cannabinoid receptors CB1 and CB2. This highlights its potential pharmacological activities, which are important for understanding its effects when present in drug products (Ichikawa et al., 2016).
Synthesis and Analysis
- Synthesis Patterns : Studies have focused on predicting and synthesizing analogues of this compound, along with spectroscopic analysis. These research efforts help in anticipating future drug market trends and in developing methods for identifying unknown substances (Carlsson et al., 2016).
Metabolism and Detection
- Metabolism Studies : Investigations into the metabolism of this compound, particularly its synthetic cannabinoid variants like UR-144 and XLR-11, have been conducted. These studies are crucial for understanding how the compound is processed in the body and for developing effective markers for drug testing (Jang et al., 2015).
Regulatory Actions
- Scheduling and Control : Regulatory documents have been published concerning the placement of UR-144 and related compounds into Schedule I of the Controlled Substances Act. This indicates the legal status and the regulatory controls imposed on these substances (Federal register, 2016).
Eigenschaften
Molekularformel |
C21H28ClNO |
|---|---|
Molekulargewicht |
345.9 |
IUPAC-Name |
[1-(4-chloropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H28ClNO/c1-14(22)9-8-12-23-13-16(15-10-6-7-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19H,8-9,12H2,1-5H3 |
InChI-Schlüssel |
UOFHQAJWQKZFDB-UHFFFAOYSA-N |
SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)Cl |
Synonyme |
(1-(4-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





